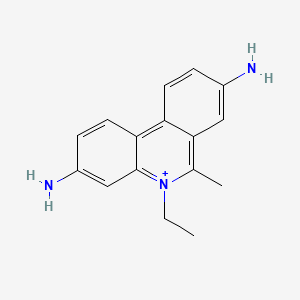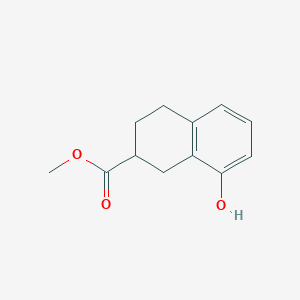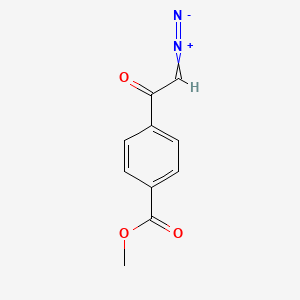
Methyl 4-(2-diazoacetyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-diazoacetyl)benzoate is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(2-diazoacetyl)benzoate can be synthesized through a multi-step process. One common method involves the diazotization of methyl 4-acetylbenzoate. The process typically includes the following steps:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 4-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group, yielding methyl 4-aminobenzoate.
Acetylation: The amino group is acetylated to form methyl 4-acetylaminobenzoate.
Diazotization: Finally, the acetyl group is converted to a diazoacetyl group using a diazotizing agent such as sodium nitrite in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of diazo compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-diazoacetyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Decomposition Reactions: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming reactive intermediates.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Transition metal catalysts such as copper or palladium can facilitate cycloaddition reactions.
Temperature and Solvent: Reactions are typically carried out at controlled temperatures and in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cycloaddition reactions can produce various heterocyclic compounds.
Applications De Recherche Scientifique
Methyl 4-(2-diazoacetyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Material Science: It is used in the development of novel materials with unique properties, such as photoactive compounds.
Biological Studies: Researchers use it to study enzyme mechanisms and protein interactions due to its reactivity and ability to form covalent bonds with biological molecules.
Mécanisme D'action
The mechanism of action of methyl 4-(2-diazoacetyl)benzoate involves the formation of reactive intermediates upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Methyl 4-(2-diazoacetyl)benzoate can be compared with other diazo compounds, such as:
Methyl diazoacetate: Similar in structure but lacks the aromatic ring, making it less versatile in certain reactions.
Ethyl diazoacetate: Similar reactivity but different physical properties due to the ethyl group.
Diazomethane: Highly reactive and used in different contexts, such as in the synthesis of carbenes.
The uniqueness of this compound lies in its combination of the diazo group with an aromatic ring, providing a balance of reactivity and stability that is advantageous in various applications.
Propriétés
Numéro CAS |
22744-13-4 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
methyl 4-(2-diazoacetyl)benzoate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-7(3-5-8)9(13)6-12-11/h2-6H,1H3 |
Clé InChI |
FGRRUDVXKDGAOV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


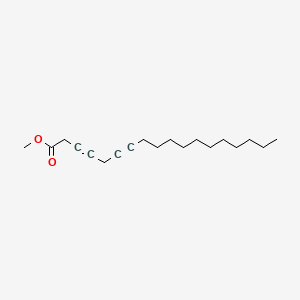
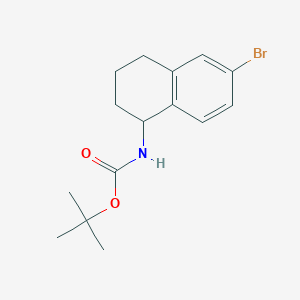
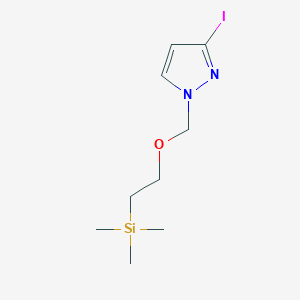
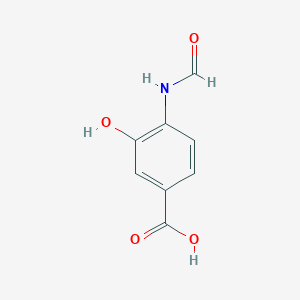
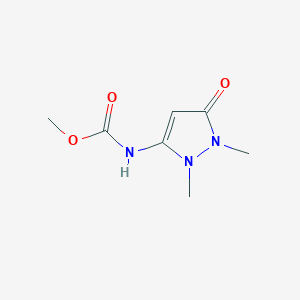
![6-Chloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13973724.png)
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
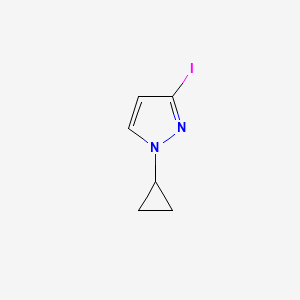
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
